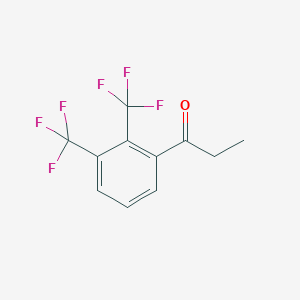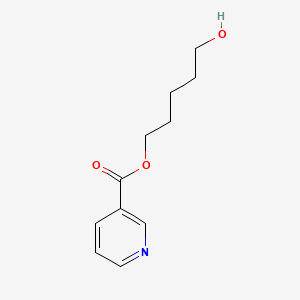
Nicotinic acid, 5-hydroxypentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic acid, 5-hydroxypentyl ester is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the esterification of nicotinic acid with a 5-hydroxypentyl group. Nicotinic acid and its derivatives are known for their significant roles in various biological processes, including lipid metabolism and cellular respiration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid, 5-hydroxypentyl ester typically involves the esterification of nicotinic acid with 5-hydroxypentanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly, sulfuric acid or hydrochloric acid is used as a catalyst in the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: On an industrial scale, nicotinic acid is produced mainly by the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is preferred due to its efficiency and cost-effectiveness. The esterification process is then applied to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic acid, 5-hydroxypentyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ester can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include ketones, alcohols, and various substituted derivatives of nicotinic acid .
Aplicaciones Científicas De Investigación
Nicotinic acid, 5-hydroxypentyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: It is investigated for its potential therapeutic effects in treating cardiovascular diseases and dyslipidemia.
Industry: It is used in the production of pharmaceuticals and as an additive in food and feed
Mecanismo De Acción
The mechanism of action of nicotinic acid, 5-hydroxypentyl ester involves its conversion to nicotinic acid in the body. Nicotinic acid exerts its effects by binding to the G-protein-coupled receptor GPR109A, which is primarily expressed in adipose tissue. This binding inhibits the breakdown of fats in adipose tissue, leading to a decrease in free fatty acids in the bloodstream. Additionally, nicotinic acid increases the levels of high-density lipoprotein cholesterol (HDL-C) and decreases low-density lipoprotein cholesterol (LDL-C) levels .
Comparación Con Compuestos Similares
Nicotinamide: Another derivative of nicotinic acid, used in the treatment of pellagra and as a dietary supplement.
Inositol hexanicotinate: A form of nicotinic acid that is slowly hydrolyzed to free nicotinic acid in the body, used to reduce flushing side effects.
Nicotinic acid riboside: A precursor to nicotinamide adenine dinucleotide (NAD+), involved in cellular energy metabolism
Uniqueness: Nicotinic acid, 5-hydroxypentyl ester is unique due to its specific ester structure, which may confer different pharmacokinetic properties compared to other derivatives. This structural difference can influence its absorption, distribution, metabolism, and excretion in the body, potentially leading to distinct therapeutic effects .
Propiedades
Número CAS |
101952-64-1 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
5-hydroxypentyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO3/c13-7-2-1-3-8-15-11(14)10-5-4-6-12-9-10/h4-6,9,13H,1-3,7-8H2 |
Clave InChI |
VVEZBNVPLZZJBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(=O)OCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



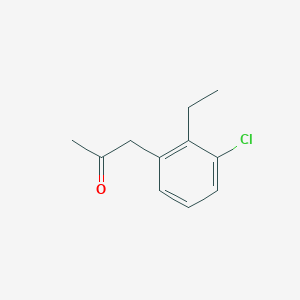
![Sodium;(11-methoxy-7-phenyl-5-phenylimino-4,8-disulfobenzo[a]phenazin-9-yl)azanide](/img/structure/B14071675.png)
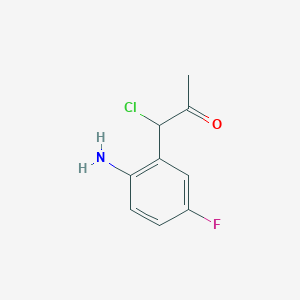

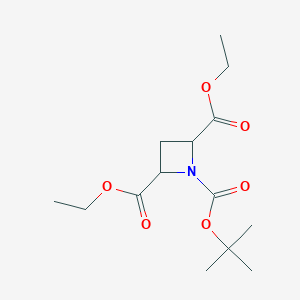

![2,6-Difluoro-N-({4-[(pyridin-2-yl)oxy]phenyl}carbamoyl)benzamide](/img/structure/B14071713.png)





